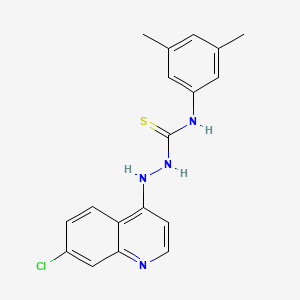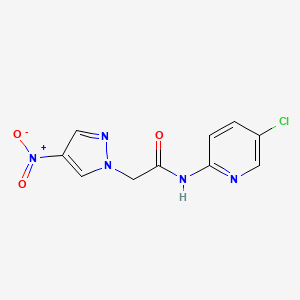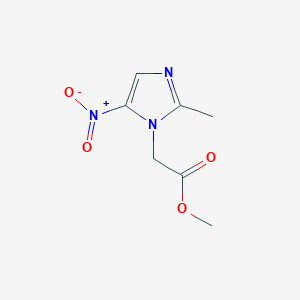![molecular formula C14H15ClN4OS B15003827 N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003827.png)
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, triazole, and sulfanyl groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The subsequent steps involve the introduction of the sulfanyl group and the aromatic ring through nucleophilic substitution reactions. The final step includes the acetamide formation via an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The aromatic and sulfanyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Sulfonamide derivatives: These compounds also contain sulfanyl groups and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct chemical profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H15ClN4OS |
|---|---|
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15ClN4OS/c1-3-6-19-9-16-18-14(19)21-8-13(20)17-12-7-11(15)5-4-10(12)2/h3-5,7,9H,1,6,8H2,2H3,(H,17,20) |
Clé InChI |
WZTAJAKLIYADPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CN2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003761.png)



![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]acetamide](/img/structure/B15003793.png)
![2-({2-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)propanoic acid](/img/structure/B15003798.png)
![ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B15003803.png)
![2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide](/img/structure/B15003807.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B15003812.png)
![Methyl 4-[(2,4-difluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B15003818.png)
![5-(2-chlorophenyl)-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15003829.png)
![1',3'-dimethyl-8-nitro-2'-thioxo-1,2,2',3,3',4,4a,6-octahydro-1'H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'-dione](/img/structure/B15003841.png)

